molecular formula C12H12N2O2 B1358295 (E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate CAS No. 400037-31-2

(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate

Cat. No. B1358295
CAS RN: 400037-31-2
M. Wt: 216.24 g/mol
InChI Key: XPDPVQJYGZTQLK-VOTSOKGWSA-N
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Description

“(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are considered as privileged structures due to their occurrence in many natural products . They possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer, cardiovascular diseases, as well as Alzheimer’s disease .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which “(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate” could be a derivative of, has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness, but it has a significant disadvantage of low total yield of the target product, an aspect inherent to a multistage process .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The molecular structure of “(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate” would be similar to other imidazo[1,2-a]pyridines, with the addition of an ethyl acrylate group.


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis involves several categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Scientific Research Applications

Organic Synthesis

This compound may serve as a versatile scaffold in organic synthesis, aiding in the creation of complex molecules for various research and industrial applications.

Each application area leverages the unique chemical properties of (E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate and related compounds. Further research could uncover more specific uses within these fields .

Mechanism of Action

While the specific mechanism of action for “(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate” is not mentioned in the search results, imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of various diseases . For example, Zolpidem, a medicine that is an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, is used to treat short-term insomnia, as well as some disorders of brain function. Its hypnotic effect is based on blocking γ-aminobutyric acid receptors .

Future Directions

The future directions for research on “(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate” and related compounds could include further exploration of their potential pharmaceutical applications, given their broad spectrum of biological activity . Additionally, improving the synthesis methods to increase the yield of the target product could be another area of focus .

properties

IUPAC Name

ethyl (E)-3-imidazo[1,2-a]pyridin-3-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)7-6-10-9-13-11-5-3-4-8-14(10)11/h3-9H,2H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDPVQJYGZTQLK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate

CAS RN

400037-31-2
Record name ethyl (2E)-3-{imidazo[1,2-a]pyridin-3-yl}prop-2-enoate
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